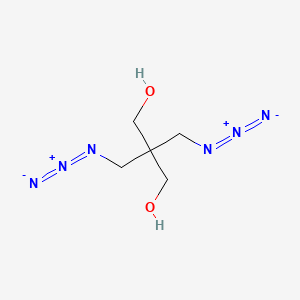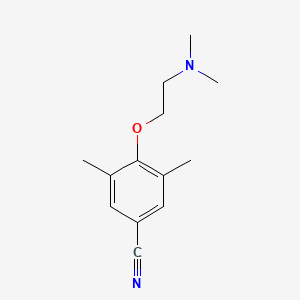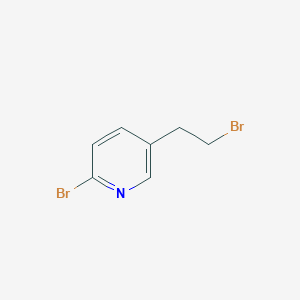
Nicotinic acid sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “Nicotinic acid sodium” is a chemical entity registered in the PubChem database This compound is of significant interest due to its unique chemical properties and potential applications in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Nicotinic acid sodium would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors, automated synthesis, and high-throughput screening can be employed to enhance efficiency. Additionally, stringent quality control measures are essential to ensure the consistency and safety of the produced compound.
化学反応の分析
Types of Reactions
Nicotinic acid sodium can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, reducing agents, and various solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at lower temperatures under inert atmospheres.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.
科学的研究の応用
Nicotinic acid sodium has a wide range of scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in organic synthesis, facilitating the development of new compounds and materials.
Biology: The compound may have potential as a biochemical probe or tool for studying biological processes and pathways.
Medicine: this compound could be explored for its therapeutic potential, including its use as a drug candidate or in drug delivery systems.
Industry: The compound may find applications in various industrial processes, such as catalysis, materials science, and environmental remediation.
作用機序
The mechanism of action of Nicotinic acid sodium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Understanding the molecular targets and pathways involved can provide insights into its potential therapeutic applications and guide further research.
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and potential applications in various scientific fields. Understanding its synthesis, reactions, and applications can provide valuable insights into its potential uses in chemistry, biology, medicine, and industry. Further research is needed to fully explore its capabilities and harness its potential for practical applications.
特性
分子式 |
C6H5NNaO2 |
|---|---|
分子量 |
146.10 g/mol |
InChI |
InChI=1S/C6H5NO2.Na/c8-6(9)5-2-1-3-7-4-5;/h1-4H,(H,8,9); |
InChIキー |
MOGXONWQXZGYTK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C(=O)O.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-2-carboxylate](/img/structure/B8676021.png)

![5-Phenoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B8676034.png)

![tert-butyl 3-methylpyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B8676051.png)





